Regioisomeric Differentiation: The Impact of [1,5-b] vs. [4,3-b] Ring Fusion on target affinity
The [1,2,4]triazolo[1,5-b]pyridazine core is specifically claimed for c-Met kinase modulation and Rev-Erb agonism [1][2], whereas a separate body of research evaluates cytotoxic activity for the [4,3-b] regioisomer series [3]. The target compound's [1,5-b] fusion is the required scaffold for these specific therapeutic targets, representing a critical differentiation point. Direct, head-to-head biological data comparing the two regioisomers in the same assay was not found in the public domain.
| Evidence Dimension | Patent and literature association with biological targets |
|---|---|
| Target Compound Data | Core for c-Met inhibitors (US 20090098181) and Rev-Erb agonists (WO2013045519A1) |
| Comparator Or Baseline | Regioisomer: Methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, evaluated for cytotoxicity and c-Met kinase activity (Bioorganic Chemistry, 2019) |
| Quantified Difference | Not quantified in a direct comparison; targets and lead series are distinct |
| Conditions | Intellectual property analysis and literature review |
Why This Matters
Procuring the correct regioisomer is non-negotiable for target-based drug discovery projects where the core scaffold determines the pharmacophore, impacting project validity and IP position.
- [1] US Patent 20090098181. Triazolopyridazines as Kinase Modulators. Justia Patents, 2008. View Source
- [2] WO2013045519A1. Derivatives of 6-substituted triazolopyridazines as rev-erb agonists. Google Patents, 2012. View Source
- [3] Ahmed, E. M., et al. Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking. Bioorganic Chemistry, 2019, 92, 103272. View Source
